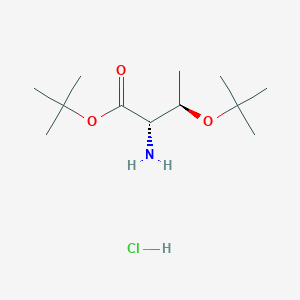
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chemical compound with the molecular formula C12H26ClNO3. It is a derivative of threonine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride typically involves the protection of the amino and hydroxyl groups of threonine. One common method includes the esterification of threonine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: Threonine is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Protection: The hydroxyl group is protected by converting it into a tert-butoxy group using tert-butyl chloride and a base.
Hydrochloride Formation: The final product is obtained by treating the protected ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Substrate Mimicry: It can mimic natural substrates, allowing researchers to study enzyme-substrate interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
- O-tert-Butyl-L-threonine methyl ester hydrochloride
Uniqueness
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is unique due to its specific stereochemistry and protective groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research.
Propiedades
Fórmula molecular |
C12H26ClNO3 |
|---|---|
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m1./s1 |
Clave InChI |
OCOUBFTWQQJBIH-RJUBDTSPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
SMILES canónico |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345202.png)

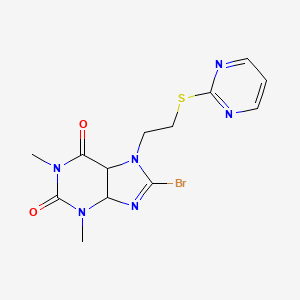
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12345240.png)
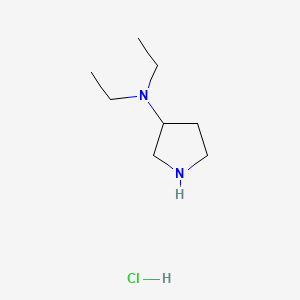
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-cyclopropyl-1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B12345254.png)
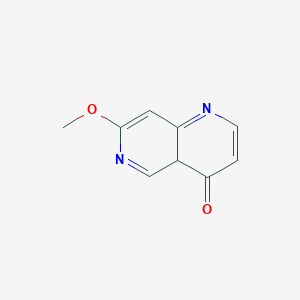
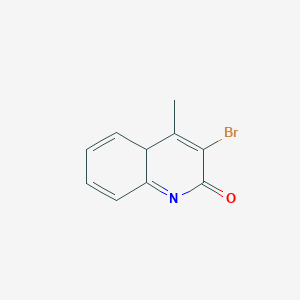
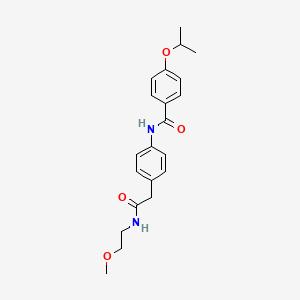

![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)
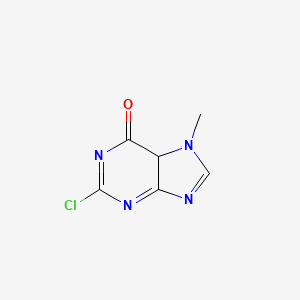
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12345318.png)
